N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide
Description
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group and an oxalamide bridge linked to a phenylethyl moiety. This structural framework is associated with diverse biological activities, particularly anticonvulsant properties, as observed in related thiazolo-triazole derivatives . The compound’s design combines electron-withdrawing (fluorine) and lipophilic (phenyl) groups, which may enhance receptor binding and metabolic stability.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-14(15-5-3-2-4-6-15)25-21(30)20(29)24-12-11-18-13-31-22-26-19(27-28(18)22)16-7-9-17(23)10-8-16/h2-10,13-14H,11-12H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOWPXKHMJRYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds having thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones have been reported to exhibit diverse biological activity
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular function. The synthesis of thiazolo[3,2-b][1,2,4]triazoles proceeds via oxidative alkylation with acidic condensation.
Biochemical Pathways
It’s known that thiazolo[3,2-b][1,2,4]triazoles can be synthesized via condensation reactions, annulation of a multiple bond or thiirane ring, and via c–h functionalization of thiazole moiety. These processes could potentially affect various biochemical pathways.
Result of Action
Compounds having thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities. These findings suggest that the compound could have similar effects.
Biological Activity
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C22H20FN5O2S
- Molecular Weight : Approximately 437.5 g/mol
- CAS Number : 894034-41-4
The structural complexity arises from the presence of thiazole and triazole moieties, which are known for their diverse biological activities. The compound's intricate structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.
The biological activity of N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide is largely attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that compounds with similar thiazole and triazole frameworks exhibit:
- Antimicrobial Activity : These compounds have shown efficacy against a range of pathogens, including bacteria and fungi. The nitrogen-containing heterocycles play a crucial role in their antimicrobial properties .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially inhibiting pro-inflammatory cytokines and mediators involved in chronic inflammation.
Antimicrobial Activity
A comparative analysis of various derivatives of thiazolo-triazole compounds shows promising antimicrobial activity. For instance:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| N1-(4-fluorophenyl) derivative | 0.25 | Excellent against Aspergillus fumigatus |
| N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide | 0.5 | Moderate against fluconazole-resistant Candida albicans |
The Minimum Inhibitory Concentration (MIC) values indicate that derivatives with halogen substitutions exhibit enhanced antifungal activity compared to those without such modifications .
Anti-inflammatory and Analgesic Properties
In vitro studies have shown that compounds similar to N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thus alleviating pain and inflammation.
Case Studies
Several case studies highlight the therapeutic potential of thiazolo-triazole derivatives:
- Case Study on Antifungal Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a series of 1,2,4-triazole derivatives exhibited potent antifungal activity against clinical isolates of Candida species. The study found that modifications at the 7-position significantly enhanced antifungal potency .
- Anti-inflammatory Activity Assessment : In an animal model of arthritis, a thiazole derivative was shown to reduce paw swelling and joint destruction significantly compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups .
Comparison with Similar Compounds
Structural Analogues and Anticonvulsant Activity
Key analogues include thiazolo-triazole derivatives and oxalamide-containing compounds. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and 3c enhances anticonvulsant activity in MES models, likely due to improved receptor affinity .
- Oxalamide Influence: Unlike 3c and 5b, the target compound includes an oxalamide bridge.
- Substituent Effects : Chlorine (in ) and ethoxy (in ) substituents alter electronic and steric properties, which could modulate activity and toxicity. For example, 5b’s propoxyphenyl group confers dual MES/PTZ activity but reduces selectivity compared to 3c .
Physicochemical and Metabolic Properties
Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
